molecular formula C16H15BrN2O2S B11550334 2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11550334
M. Wt: 379.3 g/mol
InChI Key: VKLNKFVHCFZXOO-GIJQJNRQSA-N
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Description

2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzyl group, a sulfanyl linkage, and a hydroxyphenyl moiety. Its molecular formula is C16H15BrN2O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 2-bromobenzyl chloride with thiourea to form 2-bromobenzyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to yield the corresponding hydrazide. Finally, the hydrazide is condensed with 2-hydroxybenzaldehyde under reflux conditions to form the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

Scientific Research Applications

2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. The sulfanyl and hydroxyphenyl groups play crucial roles in these interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is unique due to the presence of the hydroxyphenyl group, which enhances its potential for hydrogen bonding and other interactions. This structural feature may contribute to its distinct biological and chemical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H15BrN2O2S

Molecular Weight

379.3 g/mol

IUPAC Name

2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H15BrN2O2S/c17-14-7-3-1-6-13(14)10-22-11-16(21)19-18-9-12-5-2-4-8-15(12)20/h1-9,20H,10-11H2,(H,19,21)/b18-9+

InChI Key

VKLNKFVHCFZXOO-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CSCC(=O)N/N=C/C2=CC=CC=C2O)Br

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NN=CC2=CC=CC=C2O)Br

Origin of Product

United States

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